molecular formula C10H13NO3 B13992045 Methyl 3-(aminomethyl)-5-methoxybenzoate

Methyl 3-(aminomethyl)-5-methoxybenzoate

Cat. No.: B13992045
M. Wt: 195.21 g/mol
InChI Key: ZSGBWJMQJDIUOC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an ester group, an amine group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(aminomethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the use of trimethylchlorosilane and methanol to esterify the corresponding carboxylic acid. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide or other strong bases are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-5-methoxybenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 3-(aminomethyl)-5-methoxybenzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6,11H2,1-2H3

InChI Key

ZSGBWJMQJDIUOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)CN

Origin of Product

United States

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